![molecular formula C13H12BrNO2 B472541 5-bromo-N-(2,4-dimethylphenyl)-2-furamide CAS No. 302968-02-1](/img/structure/B472541.png)
5-bromo-N-(2,4-dimethylphenyl)-2-furamide
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Overview
Description
5-bromo-N-(2,4-dimethylphenyl)-2-furamide is an organic compound that belongs to the class of furamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-furamide typically involves the reaction of 5-bromo-2-furoic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,4-dimethylphenyl)-2-furamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include iodinated or chlorinated derivatives.
Oxidation Reactions: Products include furan-2,5-dione derivatives.
Reduction Reactions: Products include corresponding amines or alcohols.
Scientific Research Applications
5-bromo-N-(2,4-dimethylphenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide
- 5-bromo-N-(2,4-dimethylphenyl)-2-methoxybenzenesulfonamide
- 2-bromo-N-(2,4-dimethylphenyl)benzamide
Uniqueness
5-bromo-N-(2,4-dimethylphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can participate in unique reactions and interactions, making this compound valuable for specific applications in research and industry.
Biological Activity
5-Bromo-N-(2,4-dimethylphenyl)-2-furamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a bromine atom attached to a furan ring, which is linked to a 2,4-dimethylphenyl group through an amide bond. Its molecular formula is C12H14BrN2O, and it is characterized by the following structural features:
Feature | Description |
---|---|
Furan Ring | A five-membered aromatic ring |
Bromine Atom | Halogen substituent enhancing reactivity |
Dimethylphenyl Group | Substituted phenyl ring providing unique biological interactions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that the compound may inhibit various enzymes and receptors involved in critical signaling pathways. The presence of the bromine atom and furan ring enhances the compound's reactivity and binding affinity to these targets.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain kinases, which play essential roles in cell signaling and regulation.
- Receptor Modulation : The compound may also interact with specific receptors, potentially influencing cellular responses and pathways related to cancer and inflammation.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- Jurkat (human T lymphocyte leukemia)
The compound exhibited significant cytotoxic effects with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria:
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
The results indicated that this compound possesses antibacterial properties comparable to conventional antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substitution Patterns : The presence of methyl groups on the phenyl ring significantly enhances cytotoxicity.
- Halogen Effects : The bromine atom increases lipophilicity and may improve cellular uptake.
These factors contribute to the compound's overall effectiveness as a potential therapeutic agent.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers conducted in vitro assays on various cancer cell lines, revealing that the compound effectively inhibited cell proliferation through apoptosis induction.
- Results showed a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Efficacy Study :
- A comparative analysis against standard antibiotics demonstrated that the compound exhibited notable antibacterial activity.
- Minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an alternative antimicrobial agent.
Properties
IUPAC Name |
5-bromo-N-(2,4-dimethylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-3-4-10(9(2)7-8)15-13(16)11-5-6-12(14)17-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUPEUVKGWLJGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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